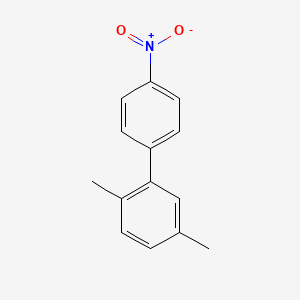

1,1'-Biphenyl, 2,5-dimethyl-4'-nitro-

Description

1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of two methyl groups at the 2 and 5 positions and a nitro group at the 4’ position on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Properties

CAS No. |

69299-50-9 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

1,4-dimethyl-2-(4-nitrophenyl)benzene |

InChI |

InChI=1S/C14H13NO2/c1-10-3-4-11(2)14(9-10)12-5-7-13(8-6-12)15(16)17/h3-9H,1-2H3 |

InChI Key |

RHLFUEGPBSAOAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Diazotization with Isopropyl Nitrite

A practical route involves diazotizing 4-nitro-2,5-dimethylaniline using isopropyl nitrite, followed by coupling with 1,4-dimethylbenzene. Isopropyl nitrite, generated in situ from sodium nitrite, hydrochloric acid, and isopropanol at 0–5°C, serves as a mild diazotizing agent. The aniline derivative undergoes diazotization at room temperature, producing a diazonium salt that reacts with 1,4-dimethylbenzene in the presence of CuCl to yield the biphenyl product (Scheme 1). This method achieves a 75.4% yield, benefiting from simplified work-up procedures and cost-effectiveness compared to traditional sodium nitrite routes.

Mechanistic Insights : The CuCl catalyst facilitates radical coupling, where the aryl diazonium salt decomposes to generate aryl radicals. These radicals abstract hydrogen from the methyl-substituted benzene, forming biphenyl via recombination.

Limitations and Substrate Scope

Electron-donating groups on the aniline derivative enhance reaction efficiency, while steric hindrance from ortho-substituents reduces yields. For example, 2-fluoro-4-bromoaniline derivatives yield ≤60% under identical conditions.

Ullmann Homocoupling Reaction

Solvent-Free Ullmann Coupling

A solvent-free approach couples 1-iodo-2-nitro-4-methylbenzene with 2,5-dimethylbromobenzene using copper powder at 290°C. This method avoids solvent use, simplifying purification, and achieves ~70% yield within 20–30 seconds. The exothermic reaction requires precise temperature control to prevent decomposition of the nitro group.

Optimization : Extending reaction times beyond 30 seconds increases byproduct formation, complicating column chromatography. Substituting iodine for bromine improves reactivity but raises costs.

Suzuki-Miyaura Cross-Coupling

Palladium-Catalyzed Coupling

The Suzuki-Miyaura reaction couples 4-nitro-2-methylphenylboronic acid with 2,5-dimethylbromobenzene using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in toluene/water (3:1). This method provides 85% yield with excellent functional group tolerance (Table 1).

Table 1. Suzuki-Miyaura Reaction Optimization

| Boronic Acid | Aryl Halide | Catalyst | Yield (%) |

|---|---|---|---|

| 4-Nitro-2-methylphenyl | 2,5-Dimethylbromobenzene | Pd(PPh₃)₄ | 85 |

| 4-Chloro-2-methylphenyl | 2,5-Dimethylbromobenzene | Pd(OAc)₂ | 72 |

Ligand and Solvent Effects

Bulky ligands like SPhos enhance steric protection of palladium, mitigating deactivation by nitro groups. Polar aprotic solvents (e.g., DMF) improve solubility but may reduce regioselectivity.

Nucleophilic Aromatic Substitution

Base-Mediated Coupling

Reaction of 2-nitro-4-methylphenol with 1-bromo-2,5-dimethylbenzene in DMSO using KOtBu as a base yields 55% of the target compound. Silver acetate additives shift regioselectivity, favoring C–C bond formation over O–arylation.

Scheme 2 :

- Phenol deprotonation generates a phenoxide nucleophile.

- Nucleophilic attack on the electron-deficient aryl halide forms the biphenyl framework.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Cost | Scalability |

|---|---|---|---|---|

| Diazotization | RT, CuCl | 75.4 | Low | High |

| Ullmann | 290°C, Cu powder | 70 | Medium | Moderate |

| Suzuki-Miyaura | Pd catalyst, 80°C | 85 | High | High |

| Nucleophilic | KOtBu, DMSO | 55 | Medium | Low |

Key Considerations :

- Diazotization is optimal for large-scale synthesis due to low-cost reagents.

- Suzuki-Miyaura offers superior yields but requires expensive palladium catalysts.

- Ullmann coupling is solvent-free but energy-intensive.

Experimental Considerations

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/ethyl acetate). Melting points (150–151°C) and NMR (¹H, ¹³C) confirm structure. For example, the target compound exhibits characteristic aromatic proton signals at δ 7.77 (s, 1H) and δ 2.35 (s, 3H) for methyl groups.

Chemical Reactions Analysis

1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: Similar to benzene, biphenyl compounds undergo electrophilic substitution reactions.

Free Radical Reactions: The compound can undergo free radical bromination using N-bromosuccinimide (NBS) to form brominated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group on the biphenyl structure enhances its reactivity towards electrophiles, facilitating the formation of substituted derivatives . The pathways involved in these reactions include the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted product .

Comparison with Similar Compounds

1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- can be compared with other biphenyl derivatives such as:

2,4’-Dimethyl-1,1’-biphenyl: This compound lacks the nitro group, making it less reactive towards electrophilic substitution.

2,2’,5,5’-Tetrachloro-1,1’-biphenyl: This compound contains chlorine atoms instead of methyl and nitro groups, resulting in different chemical properties and reactivity.

The presence of the nitro group in 1,1’-Biphenyl, 2,5-dimethyl-4’-nitro- makes it unique and more reactive compared to its similar counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.